Increased Hydrogen Bond Acceptor Capacity via Ether Oxygen Compared to m-Tolyl Analog
CAS 1396798-30-3 possesses 4 hydrogen bond acceptors (HBA) versus 2 for the m-tolyl analog (CAS 1396795-33-7), due to the presence of both the methoxy oxygen and the phenoxy ether oxygen in the 3-methoxyphenoxyacetamide group [1]. The m-tolyl analog contains only the amide carbonyl oxygen as an HBA beyond the hydroxyl group. This difference in HBA count (Δ = 2) directly impacts the molecule's capacity for specific polar interactions with receptor binding pockets [2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | HBA = 4 (amide carbonyl, hydroxyl oxygen, methoxy oxygen, phenoxy ether oxygen) |
| Comparator Or Baseline | CAS 1396795-33-7 (m-tolyl analog): HBA = 2 (amide carbonyl, hydroxyl oxygen) |
| Quantified Difference | Δ HBA = +2 |
| Conditions | Computed from chemical structures using standard H-bond acceptor definitions per Lipinski's rules; structures confirmed by PubChem CID 71781823 and Chemsrc entries [1] |
Why This Matters
Higher HBA count enables more specific hydrogen bonding with target residues, which is critical for achieving desired β2-AR agonism and muscarinic antagonism selectivity as documented in the biphenyl derivative patent class [2]; procurement of the wrong analog eliminates these specific interaction capabilities.
- [1] PubChem. Compound summaries for CID 71781823 (target) and related biphenyl-hydroxypropyl-acetamides. Retrieved April 29, 2026. View Source
- [2] Theravance, Inc. (2004). Biphenyl derivatives having beta2 adrenergic receptor agonist and muscarinic receptor antagonist activity (International Publication No. WO2004/074292). World Intellectual Property Organization. This patent class establishes that H-bonding interactions of the terminal substituent are a key determinant of dual pharmacology. View Source
